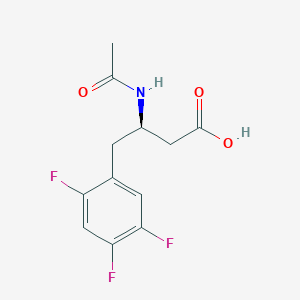

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid

Description

(3R)-3-Acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral compound featuring a butanoic acid backbone substituted at the third carbon with an acetamido group (CH₃CONH–) and at the fourth carbon with a 2,4,5-trifluorophenyl moiety. This compound is structurally related to intermediates used in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes . The (3R)-stereochemistry is critical for biological activity, as it aligns with the configuration required for binding to the DPP-4 enzyme.

Properties

IUPAC Name |

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-6(17)16-8(4-12(18)19)2-7-3-10(14)11(15)5-9(7)13/h3,5,8H,2,4H2,1H3,(H,16,17)(H,18,19)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJNGSUMKHWBKF-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process is crucial for incorporating the trifluorophenyl moiety into the compound . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment is essential to achieve efficient production while maintaining the quality of the compound.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The acetamido group participates in coupling reactions to form peptide-like bonds. For example, in sitagliptin synthesis, this compound reacts with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride via carbodiimide-mediated coupling:

This reaction employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by the amine group of the triazolo-pyrazine derivative .

Ester Hydrolysis

The carboxylic acid group is often introduced via hydrolysis of its ethyl ester precursor under basic conditions:

| Reaction | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Saponification | LiOH·H₂O, MeOH/H₂O, rt | Conversion of ethyl ester to carboxylic acid | >90% |

This step is critical for generating the active carboxylate species required for subsequent coupling reactions .

Stereochemical Control and Catalytic Hydrogenation

The (3R)-configuration is preserved during synthesis via stereoselective hydrogenation. A patented method employs chiral catalysts to reduce α,β-unsaturated precursors:

| Reaction | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Asymmetric hydrogenation | H₂, chiral Rh catalyst, C₁–C₆ alcohol | Stereoselective reduction to (R)-configured amine | 90–94% |

This method ensures high enantiomeric excess (>99%) for pharmaceutical-grade intermediates .

Acid-Base Reactions and Salt Formation

The carboxylic acid undergoes pH-dependent solubility changes, enabling purification via acid-base extraction:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Neutralization | NaOH (aq.), HCl (aq.) | pH adjustment for selective extraction in organic solvents | , |

For instance, post-hydrolysis, the pH is adjusted to 10–12 with NaOH to deprotonate the amine, followed by acidification to precipitate the product .

Thermal Decomposition

Under elevated temperatures (>150°C), decarboxylation occurs, forming 3-acetamido-4-(2,4,5-trifluorophenyl)propane:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Decarboxylation | Dry heat, inert atmosphere | Loss of CO₂ and formation of alkane derivative |

Hydrolytic Degradation

The acetamido group is susceptible to hydrolysis under strongly acidic or basic conditions:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | Cleavage to (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Basic hydrolysis | NaOH (2M), 60°C | Formation of corresponding ammonium salt |

Role in Medicinal Chemistry

The compound’s reactivity directly impacts sitagliptin’s efficacy:

Scientific Research Applications

Dipeptidyl Peptidase-4 Inhibitors

One of the primary applications of (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is as a precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of medications used to treat type 2 diabetes mellitus by increasing insulin release and decreasing glucagon levels in the bloodstream.

- Sitagliptin : The most notable drug derived from this compound is sitagliptin, which was the first DPP-4 inhibitor approved by the FDA in 2006. Sitagliptin has demonstrated significant efficacy in lowering blood glucose levels when used alone or in combination with other antidiabetic agents like metformin and pioglitazone .

Structure-Activity Relationship Studies

Research on this compound has contributed to understanding structure-activity relationships (SARs) within DPP-4 inhibitors. Modifications to the molecular structure can enhance potency and selectivity against DPP-4, leading to improved therapeutic outcomes and reduced side effects .

Clinical Trials

Clinical studies have shown that sitagliptin significantly improves glycemic control with a favorable safety profile. For instance:

- Efficacy Studies : In clinical trials involving patients with type 2 diabetes, sitagliptin demonstrated a reduction in HbA1c levels by approximately 0.5% to 0.8% over a 24-week period when compared to placebo .

Comparative Effectiveness Research

Comparative effectiveness research has indicated that DPP-4 inhibitors like sitagliptin may be less likely to cause weight gain compared to other antidiabetic medications such as sulfonylureas . This characteristic makes them attractive for patients concerned about weight management.

Potential Future Applications

Research into this compound may extend beyond diabetes treatment:

- Cardiovascular Disease : There is ongoing investigation into the role of DPP-4 inhibitors in cardiovascular health due to their effects on inflammation and endothelial function.

- Neurodegenerative Disorders : Emerging studies suggest potential neuroprotective effects of DPP-4 inhibitors, indicating possible applications in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and selectivity towards target molecules. This interaction can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Derivatives

The compound is part of a family of 4-(2,4,5-trifluorophenyl)butanoic acid derivatives with variations at the third position. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated based on molecular formula.

Functional and Pharmacological Differences

Substituent Effects on Reactivity and Stability :

- Boc-protected amine (CAS 486460-00-8): The tert-butoxycarbonyl (Boc) group stabilizes the amine during synthesis, preventing side reactions. This intermediate is pivotal in sitagliptin manufacturing .

- Free amine hydrochloride (CAS 1204818-19-8): The HCl salt improves aqueous solubility, facilitating purification and subsequent acetylation to form the acetamido derivative .

- Acetamido derivative : The acetamido group enhances metabolic stability compared to free amines, reducing susceptibility to enzymatic degradation. This modification is common in prodrug strategies .

Stereochemical and Positional Effects: The (S)-3-hydroxy analog () demonstrates how stereochemistry and substituent polarity alter applications. The hydroxyl group may reduce membrane permeability but could serve as a metabolite or synthetic precursor. Phenoxy-substituted analogs like 2,4-DB () highlight structural divergence: the phenoxy group confers herbicidal activity via auxin mimicry, unlike the trifluorophenyl group’s role in enzyme inhibition .

Biological Activity

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid, also known as a derivative of amino acids with a trifluorophenyl group, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Understanding its biological activity is crucial for optimizing its therapeutic applications and assessing its safety profile.

- Molecular Formula : C12H14F3N1O2

- Molecular Weight : 233.24 g/mol

- CAS Number : 1389336-69-9

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body:

- Dipeptidyl Peptidase IV Inhibition : The compound acts as a DPP-4 inhibitor, which enhances the levels of incretin hormones. This leads to increased insulin secretion and decreased glucagon levels in the bloodstream, thereby improving glycemic control in diabetic patients .

- Binding Affinity : The trifluorophenyl group enhances the binding affinity of the compound to DPP-4, which is critical for its inhibitory activity. Studies suggest that modifications in this moiety can significantly influence the pharmacokinetic properties and efficacy of the compound .

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

- Hypoglycemic Effect : In vitro assays have shown that this compound can effectively lower blood glucose levels when tested alongside other antidiabetic agents like metformin and pioglitazone. The synergistic effect enhances overall glycemic control .

- Cell Viability and Toxicity : Toxicity assessments indicate that the compound has a low toxicity profile at therapeutic concentrations. It has been classified as harmful if ingested but shows minimal skin irritation under controlled conditions .

In Vivo Studies

Animal models have been employed to evaluate the pharmacological effects of this compound:

- Diabetes Models : In diabetic rat models, administration of this compound resulted in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity. These findings support its potential use as an antidiabetic agent .

Case Studies and Clinical Relevance

The relevance of this compound extends to clinical applications:

- Sitagliptin Development : As a precursor for sitagliptin synthesis, research into this compound has direct implications for enhancing the efficacy and safety profiles of DPP-4 inhibitors used in diabetes management.

- Pharmaceutical Testing : The compound serves as an impurity standard in pharmaceutical testing for sitagliptin phosphate monohydrate, ensuring quality control during drug production processes .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C12H14F3N1O2 |

| Molecular Weight | 233.24 g/mol |

| CAS Number | 1389336-69-9 |

| Hypoglycemic Effect | Significant |

| Toxicity Profile | Low toxicity at therapeutic doses |

| Clinical Application | Precursor for sitagliptin |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid in academic laboratories?

- Methodological Answer : The synthesis involves protecting the amino group with a tert-butoxycarbonyl (Boc) moiety to prevent unwanted side reactions. Key steps include:

- Boc protection : Reacting the free amine with Boc anhydride under basic conditions.

- Coupling reactions : Introducing the 2,4,5-trifluorophenyl group via palladium-catalyzed cross-coupling or nucleophilic substitution.

- Deprotection : Removing the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the final compound.

- Purification : Use of reverse-phase HPLC or recrystallization to achieve ≥99% purity .

Q. How should researchers confirm the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers, with UV detection at 210–254 nm.

- Specific Rotation : Measure optical activity using a polarimeter. For (3R)-isomer, expect a specific rotation of +13.5° to +17.5° (c=1 in methanol) .

- NMR Spectroscopy : Analyze splitting patterns in or NMR to detect diastereomeric impurities.

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer :

- Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis of the acetamido group.

- Use amber vials to minimize light-induced degradation, as fluorinated aromatic compounds are prone to photolytic reactions .

Advanced Research Questions

Q. How can synthetic yields be improved during Boc-deprotection without compromising stereochemical integrity?

- Methodological Answer :

- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) instead of HCl, as TFA is milder and reduces racemization.

- Temperature Control : Maintain reactions at 0–4°C to slow acid-catalyzed epimerization.

- In Situ Monitoring : Employ LC-MS to track deprotection progress and terminate reactions at >95% conversion .

Q. What strategies resolve discrepancies in biological activity data across studies (e.g., DPP-4 inhibition assays)?

- Methodological Answer :

- Purity Reassessment : Verify enantiomeric excess (EE) via HPLC and compare with reported values. Even 1% impurity (e.g., 3S-isomer) can alter IC values.

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 14 days) to identify degradants (e.g., hydrolyzed acetamido group) using LC-HRMS.

- Assay Standardization : Use a common reference inhibitor (e.g., sitagliptin) to calibrate activity measurements across labs .

Q. How should researchers design experiments to study the compound’s metabolic stability in vitro?

- Methodological Answer :

- Hepatic Microsome Assays : Incubate the compound with human liver microsomes (HLMs) at 37°C, and monitor depletion via LC-MS/MS. Include NADPH cofactor to assess Phase I metabolism.

- CYP Enzyme Mapping : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways.

- Structural Modifications : Introduce deuterium at labile positions (e.g., α-carbon) to slow metabolism while retaining activity .

Data Contradiction Analysis

Q. Why do different studies report varying melting points (e.g., 146.87°C vs. undefined)?

- Methodological Answer :

- Polymorphism : Screen for crystalline forms using X-ray diffraction (XRPD) and differential scanning calorimetry (DSC).

- Impurity Effects : Trace solvents (e.g., residual DCM) can depress melting points. Purify via sublimation or zone refining.

- Measurement Variability : Standardize DSC protocols (heating rate: 10°C/min, N atmosphere) .

Safety and Handling

Q. What precautions are necessary when handling this compound due to its hazard profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.